molecular formula C9H8N2S B109401 3-Methylquinoxaline-2-thiol CAS No. 58773-29-8

3-Methylquinoxaline-2-thiol

カタログ番号: B109401
CAS番号: 58773-29-8
分子量: 176.24 g/mol
InChIキー: KLCBAOCZHIDYGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylquinoxaline-2-thiol (CAS 58773-29-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a quinoxaline backbone substituted with a methyl group at position 3 and a thiol group at position 2 . Its structural features, particularly the flat bicyclic quinoxaline ring and the sulfur-containing moiety, make it a valuable scaffold for designing potential therapeutic agents . A primary research application of this compound and its derivatives is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key mediator of tumor angiogenesis, and its inhibition is a relevant approach for suppressing cancer progression . Derivatives of this compound are designed to competitively block the ATP-binding site of VEGFR-2 . The quinoxaline ring acts as the flat heteroaromatic system that binds the hinge region of the kinase, while strategic modifications allow other parts of the molecule to interact with the DFG-motif and the allosteric hydrophobic pocket of the enzyme . This mechanism has shown promise in the development of novel anticancer agents, with some derivatives demonstrating potent cytotoxic activities against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . Furthermore, research indicates that this compound serves as a key synthetic intermediate. It can be cyclized with various benzaldehydes using Brønsted acid catalysis to produce 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives in high yields . This reactivity highlights its utility in constructing more complex heterocyclic systems. Beyond oncology, derivatives of this core structure have also demonstrated notable antimicrobial properties. Specifically, the related compound 3-Hydrazinoquinoxaline-2-thiol has shown synergistic activity with thymoquinone against clinical strains of Methicillin-resistant Staphylococcus aureus (MRSA) , suggesting potential applications in combating antibiotic-resistant bacteria. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

特性

IUPAC Name

3-methyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBAOCZHIDYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352922
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58773-29-8
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields the desired thiol derivative . This reaction is often carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods: Industrial production of 3-Methylquinoxaline-2-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and heterogeneous catalysts to improve yield and reduce reaction time .

化学反応の分析

Types of Reactions: 3-Methylquinoxaline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or electrophiles.

    Reduction: Metal hydrides or catalytic hydrogenation.

Major Products Formed:

    Oxidation: Disulfides.

    Substitution: Halogenated quinoxalines.

    Reduction: Reduced quinoxaline derivatives.

科学的研究の応用

Anticancer Activity

One of the most significant applications of 3-methylquinoxaline-2-thiol is in the development of anticancer agents. Recent studies have focused on its role as a VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor, which is crucial for tumor growth and angiogenesis.

Case Studies

A notable study involved the synthesis and evaluation of several 3-methylquinoxaline derivatives. Among these, compound 17b showed significant antitumor activity with an IC50 value of 2.7 nM, outperforming established drugs like sorafenib .

Table 1: Antiproliferative Activities of 3-Methylquinoxaline Derivatives

CompoundCell LineIC50 (nM)Mechanism
17bHepG-22.7VEGFR-2 Inhibition
15bMCF-73.4VEGFR-2 Inhibition
11eHepG-2Not specifiedApoptosis Induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoxaline structure significantly affect biological activity. Comparisons between compounds containing different moieties reveal that those with the 3-methylquinoxalin-2(1H)-one structure generally exhibit superior activity compared to those with the thiol group .

Insights from SAR Studies

The SAR analysis suggests that the presence of electron-withdrawing groups enhances the biological activity of these compounds, making them more effective as anticancer agents .

Table 2: Summary of SAR Findings

Compound TypeActivity LevelNotes
3-Methylquinoxalin-2(1H)-oneHigherMore effective than thiol derivatives
This compoundLowerRequires further optimization for efficacy

Synthetic Routes and Modifications

The synthesis of this compound involves several chemical reactions, often starting from readily available precursors like quinoxaline derivatives. Various synthetic pathways have been explored to enhance yield and biological activity .

Synthetic Approaches

Recent literature highlights methods such as refluxing quinoxaline derivatives with thiourea to yield thiol compounds effectively. These synthetic strategies are crucial for producing compounds with desired pharmacological properties .

類似化合物との比較

Structural Analogues: 3-Methylquinoxaline-2-thiol vs. 3-Methylquinoxalin-2(1H)-one

The primary comparison involves derivatives of this compound (thiol series) and 3-methylquinoxalin-2(1H)-one (one series). Key differences include:

Cytotoxicity and VEGFR-2 Inhibition
  • Cytotoxicity: The one series (e.g., compounds 11a–j) consistently showed superior cytotoxicity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines compared to the thiol series (e.g., compounds 12a–k). For example, compound 11e (one series) demonstrated an IC₅₀ of 2.3 µM against HepG-2, while the most potent thiol derivative, 12k, had an IC₅₀ of 3.4 µM . Table 1: Cytotoxicity Comparison (IC₅₀, µM)
Compound Series HepG-2 MCF-7
One (11a–j) 2.3–5.1 3.0–6.2
Thiol (12a–k) 3.4–8.9 4.5–9.8
  • VEGFR-2 Inhibition :
    • The one series exhibited stronger VEGFR-2 inhibitory activity. Compound 17b (one series) achieved an IC₅₀ of 2.7 nM, outperforming sorafenib (3.12 nM) and thiol analogues like 15b (IC₅₀ = 3.4 nM) .
Structure-Activity Relationship (SAR)
  • Heteroaromatic Core :
    • The oxygen atom in the one series facilitates hydrogen bonding with key residues (e.g., Cys917 in VEGFR-2), enhancing binding affinity. In contrast, the thiol series' sulfur atom causes steric hindrance, reducing hydrogen bonding efficiency .
  • Terminal Substituents :
    • Aromatic electron-withdrawing groups (e.g., 3-chlorophenyl) boost activity in both series. However, the one series maintained higher potency. For example, 17b (one series with 3-chlorophenyl) had an IC₅₀ of 2.7 nM vs. 15b (thiol series) at 3.4 nM .
Binding Modes and Pharmacokinetics
  • Molecular Docking :
    • Both series adopt binding modes similar to sorafenib in the VEGFR-2 ATP pocket. However, the one series forms stable hydrogen bonds with Asp1046 and Glu388, while the thiol series exhibits weaker interactions due to suboptimal orientation .
  • ADMET Properties :
    • The one series showed better pharmacokinetic profiles, including higher metabolic stability and lower toxicity risks .

Comparison with Other Quinoxaline Derivatives

Thioether Derivatives (e.g., 2-(Benzylthio)-3-methylquinoxaline)
  • Thioether derivatives, synthesized by alkylation of this compound, exhibit moderate antimicrobial activity but lack significant VEGFR-2 inhibition .
Carboxylic Acid Derivatives (e.g., 3-Methylquinoxaline-2-carboxylic acid)
  • These derivatives are primarily used as intermediates in organic synthesis. Their biological activity is understudied compared to the thiol and one series .

生物活性

3-Methylquinoxaline-2-thiol is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. It belongs to the quinoxaline family, which has been extensively studied for their biological activities, including inhibition of various cancer pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Inhibition of VEGFR-2 can suppress tumor growth by preventing the formation of new blood vessels that supply nutrients to tumors.

Key Findings:

  • VEGFR-2 Inhibition : Compounds derived from this compound demonstrated varying degrees of VEGFR-2 inhibition. For instance, compound 17b exhibited an IC50 value of 2.7 nM against VEGFR-2, indicating potent inhibitory activity compared to other compounds in the series .
  • Cytotoxicity : The antiproliferative effects were evaluated against human cancer cell lines MCF-7 (breast cancer) and HepG-2 (liver cancer). Compound 17b showed significant cytotoxicity with IC50 values between 2.3 to 5.8 mM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly influence biological activity.

Comparative Analysis:

CompoundStructure TypeIC50 (nM)Activity Level
15bAliphatic tail3.4Moderate
17bAromatic tail with electron-withdrawing group2.7High
11eVarious modificationsNot specifiedPromising candidate

From the table, it is evident that compounds with aromatic tails and electron-withdrawing groups tend to exhibit superior biological activity compared to those with aliphatic structures .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Antiproliferative Evaluation : A series of derivatives were synthesized and tested for their antiproliferative effects on MCF-7 and HepG-2 cell lines. The most promising candidates showed enhanced apoptosis through upregulation of pro-apoptotic markers such as BAX and downregulation of anti-apoptotic markers like Bcl-2 .
    • Table: Apoptotic Marker Expression in HepG-2 Cells Treated with Compound 17b
      | Marker | Control (HepG-2) | Compound 17b |
      |------------|------------------|---------------|
      | BAX | 1.00 ± 0.31 | 4.21 ± 0.60** |
      | Bcl-2 | 1.00 ± 0.12 | 0.32 ± 0.04* |
      | Caspase-9 | 1.00 ± 0.10 | 1.74 ± 0.20* |
      | Caspase-3 | 1.00 ± 0.13 | 1.85 ± 0.26* |
    Statistical significance was noted with *p < 0.05 and **p < 0.01 indicating strong apoptotic effects induced by compound treatment .
  • In Silico Studies : Molecular docking studies provided insights into the binding affinities and interactions between the quinoxaline derivatives and VEGFR-2, supporting the experimental findings regarding their inhibitory potential .

Q & A

Q. What are the recommended synthetic routes for 3-methylquinoxaline-2-thiol and its derivatives?

this compound is typically synthesized via nucleophilic substitution reactions using 2,3-dichloroquinoxaline (DCQX) as a starting material. For example:

  • Step 1 : React DCQX with a thiol nucleophile (e.g., thiourea or sodium hydrosulfide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (70–75°C) improve yields by accelerating substitution at the C2 position .
  • Step 2 : Introduce methyl groups via alkylation or Friedel-Crafts reactions. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products .

Q. Key Data :

Starting MaterialReaction ConditionsYield
2,3-DichloroquinoxalineK₂CO₃, DMF, 70°C80%
This compound derivativeMicrowave, 100°C85%

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves well in organic solvents like ethanol, acetone, and ethyl acetate. This property necessitates the use of co-solvents (e.g., DMSO) for biological assays .
  • Stability : Store at 2–8°C in airtight, light-resistant containers. Stability tests indicate <5% degradation over 6 months under these conditions .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (WGK Germany hazard class: 3) .
  • Waste Disposal : Collect organic waste separately and treat with oxidizing agents (e.g., hydrogen peroxide) before disposal by licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a VEGFR-2 inhibitor for anticancer applications?

  • In Vitro Assays :

    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG-2, MCF-7) with IC₅₀ calculations based on triplicate experiments .
    • VEGFR-2 Inhibition : Perform kinase inhibition assays using recombinant VEGFR-2 and ATP-competitive ELISA kits. Compare results to reference inhibitors (e.g., sorafenib) .
  • Apoptosis Analysis : Conduct flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 24–48 hours of treatment .

Key Finding : Derivative 11e (IC₅₀ = 1.2 µM against HepG-2) showed superior VEGFR-2 inhibition (87% at 10 µM) compared to parent compounds .

Q. How do structural modifications of this compound impact its biological activity?

  • Substitution Patterns :
    • C3 Methyl Group : Enhances lipophilicity, improving membrane permeability.
    • Thiol vs. Ketone Moieties : 3-Methylquinoxalin-2(1H)-one derivatives exhibit higher cytotoxic activity than thiol analogs due to better hydrogen-bonding with VEGFR-2’s ATP-binding pocket .
    • Terminal Hydrophobic Groups : Branched aliphatic chains (e.g., 4-methylphenyl) increase binding affinity via hydrophobic interactions .

Q. Activity Trends :

DerivativeSubstituentIC₅₀ (HepG-2)VEGFR-2 Inhibition
11e 3-methoxy1.2 µM87%
12k 4-methyl2.8 µM72%

Q. What methodologies optimize the detection of synergistic effects between this compound and antibiotics?

  • Checkerboard Assay : Combine this compound with penicillin at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5) .
  • Time-Kill Curves : Monitor bacterial viability (e.g., S. aureus) over 24 hours using colony-forming unit (CFU) counts. Synergy is confirmed with ≥2-log reduction in CFU vs. individual agents .

Result : A 4-fold reduction in penicillin MIC was observed when combined with 32 µg/mL of this compound .

Q. How can computational tools predict viable synthetic pathways for novel this compound analogs?

  • Retrosynthesis Software : Use databases (e.g., Reaxys, Pistachio) to identify feasible precursors and reaction pathways. Prioritize routes with high "plausibility scores" (>0.8) .
  • DFT Calculations : Optimize transition states for nucleophilic substitution reactions to predict regioselectivity (C2 vs. C3 substitution) .

Example : A route using 2-chloro-3-nitroquinoxaline as a precursor achieved 78% yield in silico, validated experimentally .

Q. What strategies address contradictions in cytotoxicity data across different cell lines?

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific signaling pathways (e.g., PI3K/AKT in MCF-7 vs. JAK/STAT in HepG-2) .
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylquinoxaline-2-thiol
Reactant of Route 2
3-Methylquinoxaline-2-thiol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。